molecular formula C18H12F3N3O3S B2430598 3-nitro-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide CAS No. 299953-95-0

3-nitro-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide

Cat. No. B2430598
CAS RN: 299953-95-0
M. Wt: 407.37
InChI Key: OTUSOLXQIGJTSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-nitro-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide” are not well-documented. The compound has a molecular weight of 407.374 . More research is needed to determine other properties such as solubility, stability, and reactivity.

Scientific Research Applications

Thiazolides and Their Broad-spectrum Anti-infective Properties

Thiazolides, including compounds like 3-nitro-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide, represent a novel class of anti-infective drugs. These compounds exhibit a wide range of activities against various pathogens, including helminths, protozoa, enteric bacteria, and viruses. The presence of a nitro group is crucial for the activity against anaerobic or microaerophilic parasites and bacteria. However, intracellular parasites and viruses are susceptible to non-nitro-thiazolides as well. Nitro- and bromo-thiazolides are effective against proliferating mammalian cells, suggesting multiple mechanisms of action. These include the reduction of the nitro group into a toxic intermediate for microaerophilic pathogens and the triggering of apoptosis in mammalian cells, which may explain their effectiveness against intracellular pathogens (Hemphill, Müller, & Müller, 2012).

Antiparasitic Activity Independent of Nitro Group

Studies on thiazolides, including derivatives of 3-nitro-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide, have shown that the antiparasitic activity of these compounds against Neospora caninum tachyzoites in vitro does not necessarily require the nitro group. Modifications, such as replacing the nitro group on the thiazole ring with a bromide, can maintain or even enhance the antiparasitic activity, indicating the possibility of alternative mechanisms of action beyond the proposed reduction of the nitro group by nitroreductases (Esposito et al., 2005).

Structure-Activity Relationships in Antitumor Applications

Benzothiazole derivatives, designed based on 3-nitro-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide, have shown potent antitumor activities. The synthesis of such derivatives without a nitro group has led to compounds with excellent in vivo inhibitory effects on tumor growth, demonstrating the potential of these molecules in cancer therapy. These findings highlight the importance of the thiazole ring and the positioning of functional groups in determining the biological activity of these compounds (Yoshida et al., 2005).

Luminescence Sensitization and Coordination Chemistry

Thiophenyl-derivatized nitrobenzoato antennas, including those related to 3-nitro-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide, have been evaluated for their ability to sensitize Eu(III) and Tb(III) luminescence. These studies contribute to the understanding of how substituents influence the electronic properties and luminescence efficiency of coordination compounds, which is valuable for the development of new materials with potential applications in sensing and imaging (Viswanathan & Bettencourt-Dias, 2006).

Safety and Hazards

The safety and hazards associated with “3-nitro-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide” are not well-documented. Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, users should handle this compound with caution and use appropriate safety measures.

Mechanism of Action

Target of Action

The primary targets of the compound “3-nitro-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide” are currently unknown. The compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Biochemical Pathways

Compounds with similar structures have been shown to have effects on various biochemical pathways

properties

IUPAC Name

3-nitro-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3N3O3S/c19-18(20,21)13-5-1-3-11(7-13)8-15-10-22-17(28-15)23-16(25)12-4-2-6-14(9-12)24(26)27/h1-7,9-10H,8H2,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTUSOLXQIGJTSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CC2=CN=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.